(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(sec-butyl)-2-propenamide
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Overview
Description
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(sec-butyl)-2-propenamide is an organic compound that belongs to the class of amides. This compound features a brominated benzodioxole ring and a propenamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(sec-butyl)-2-propenamide typically involves the following steps:
Formation of Propenamide: The propenamide group can be introduced via a condensation reaction between an appropriate aldehyde and an amine, followed by dehydration.
Coupling Reaction: The brominated benzodioxole and the propenamide can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(sec-butyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups into the benzodioxole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(sec-butyl)-2-propenamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(6-chloro-1,3-benzodioxol-5-yl)-N-(sec-butyl)-2-propenamide
- (E)-3-(6-fluoro-1,3-benzodioxol-5-yl)-N-(sec-butyl)-2-propenamide
Uniqueness
The presence of the bromine atom in (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(sec-butyl)-2-propenamide may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. This could make it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-butan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-3-9(2)16-14(17)5-4-10-6-12-13(7-11(10)15)19-8-18-12/h4-7,9H,3,8H2,1-2H3,(H,16,17)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGGCNDCXXEAPM-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C=CC1=CC2=C(C=C1Br)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C=C/C1=CC2=C(C=C1Br)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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